2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride
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Overview
Description
2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of chloromethyl and methoxymethyl groups attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride typically involves the chloromethylation of 1-(methoxymethyl)-1H-imidazole. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced to form imidazolines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazoles.
Oxidation: Formation of imidazole-2-carboxaldehyde or imidazole-2-carboxylic acid.
Reduction: Formation of imidazoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This property is particularly useful in medicinal chemistry for the design of drugs that target specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Uniqueness
2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride is unique due to its imidazole ring structure, which imparts distinct electronic properties and reactivity compared to pyridine derivatives. The presence of both chloromethyl and methoxymethyl groups allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-(chloromethyl)-1-(methoxymethyl)imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O.ClH/c1-10-5-9-3-2-8-6(9)4-7;/h2-3H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFNOYKTADESNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CN=C1CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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